molecular formula C10H11FN2 B12051465 [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine CAS No. 883531-75-7

[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine

Cat. No.: B12051465
CAS No.: 883531-75-7
M. Wt: 178.21 g/mol
InChI Key: JQUSGAXNXFXYCJ-UHFFFAOYSA-N
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Description

[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine is a fluorinated indole derivative with the molecular formula C11H13FN2

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-fluoroindole with formaldehyde and a secondary amine under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include indole-2-carboxylic acids, indoline derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(6-Fluoro-7-methyl-1H-indol-2-yl)methyl]amine is unique due to the presence of both a fluorine atom and a methylamine group, which confer distinct chemical and biological properties.

Properties

CAS No.

883531-75-7

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

(6-fluoro-7-methyl-1H-indol-2-yl)methanamine

InChI

InChI=1S/C10H11FN2/c1-6-9(11)3-2-7-4-8(5-12)13-10(6)7/h2-4,13H,5,12H2,1H3

InChI Key

JQUSGAXNXFXYCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=C2)CN)F

Origin of Product

United States

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